molecular formula C9H13ClN2O2 B1437374 2,3-Dimethoxy-benzamidine hydrochloride CAS No. 1170449-53-2

2,3-Dimethoxy-benzamidine hydrochloride

Cat. No.: B1437374
CAS No.: 1170449-53-2
M. Wt: 216.66 g/mol
InChI Key: WTCNNTIVPPDMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups at the 2 and 3 positions on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The process can be carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction yields 2,3-dimethoxybenzamides, which can be further processed to obtain the desired benzamidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2,3-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By inhibiting these enzymes, the compound can modulate inflammatory responses and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dimethoxy-benzamidine hydrochloride include:

  • 2,3-Dimethoxybenzoic acid
  • 3-Acetoxy-2-methylbenzamide
  • Benzamidine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials .

Properties

IUPAC Name

2,3-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNNTIVPPDMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxy-benzamidine hydrochloride
Reactant of Route 2
2,3-Dimethoxy-benzamidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2,3-Dimethoxy-benzamidine hydrochloride
Reactant of Route 4
2,3-Dimethoxy-benzamidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxy-benzamidine hydrochloride
Reactant of Route 6
2,3-Dimethoxy-benzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.